molecular formula C15H13FO2 B6365251 5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid CAS No. 1261929-57-0

5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid

Cat. No.: B6365251
CAS No.: 1261929-57-0
M. Wt: 244.26 g/mol
InChI Key: RVVOBBVHCQBTKN-UHFFFAOYSA-N
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Description

5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the second position and a 2,3-dimethylphenyl group at the fifth position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzoic acid and 2,3-dimethylphenylboronic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 2-fluorobenzoic acid with 2,3-dimethylphenylboronic acid.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom in the compound can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reaction is typically carried out in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.

Major Products

The major products formed from these reactions include substituted derivatives, oxidized or reduced forms of the compound, and esterified products.

Scientific Research Applications

5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid involves its interaction with specific molecular targets. The fluorine atom and the 2,3-dimethylphenyl group contribute to its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorobenzoic Acid: Lacks the 2,3-dimethylphenyl group, resulting in different chemical and biological properties.

    2,3-Dimethylbenzoic Acid: Lacks the fluorine atom, affecting its reactivity and applications.

    5-(2,3-Dimethylphenyl)benzoic Acid: Lacks the fluorine atom, leading to differences in its chemical behavior.

Uniqueness

5-(2,3-Dimethylphenyl)-2-fluorobenzoic acid is unique due to the presence of both the fluorine atom and the 2,3-dimethylphenyl group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-(2,3-dimethylphenyl)-2-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FO2/c1-9-4-3-5-12(10(9)2)11-6-7-14(16)13(8-11)15(17)18/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVVOBBVHCQBTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC(=C(C=C2)F)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10681329
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261929-57-0
Record name 4-Fluoro-2',3'-dimethyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10681329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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